3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as methoxy, amide, and tetrahydroquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be utilized to study biological processes and interactions. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
The compound may have medicinal properties, and its derivatives could be explored for therapeutic applications. Research into its pharmacokinetics and pharmacodynamics would be essential to determine its efficacy and safety.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: : Similar structure but lacks the tetrahydroquinoline and propanoyl groups.
N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: : Similar to the target compound but without the methoxy groups.
3,5-Dimethoxy-N-(1-propanoyl-quinolin-6-yl)benzamide: : Similar structure but with a quinoline core instead of tetrahydroquinoline.
Uniqueness
The uniqueness of 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its combination of functional groups and structural features, which provide it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-10-16(7-8-19(14)23)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFHJQDJDMOAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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